3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid
Description
3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid is a benzoic acid derivative featuring a fused isochroman-1-one ring system substituted with a methyl group at the 3-position and an amide linkage connecting the isochroman moiety to the benzoic acid backbone. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-18(10-12-5-2-3-8-14(12)16(22)24-18)17(23)19-13-7-4-6-11(9-13)15(20)21/h2-9H,10H2,1H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQVIHLVZBVWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isochroman ring, followed by the introduction of the carboxamido group and the benzoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Table 1: Key Synthetic Routes
| Step | Description |
|---|---|
| 1 | Preparation of isochroman ring |
| 2 | Introduction of carboxamido group |
| 3 | Formation of benzoic acid moiety |
Chemistry
In synthetic chemistry, 3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid serves as a building block for more complex molecules. It can be utilized in various organic reactions, including oxidation, reduction, and substitution reactions. The compound's ability to undergo these transformations makes it valuable for developing new chemical entities.
Biology
The compound's structural characteristics enable it to interact with biological molecules, making it a candidate for biochemical studies and drug development . It has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that derivatives of this compound may exhibit significant inhibitory activity against AChE .
Case Study: AChE Inhibition
In a recent study, derivatives of this compound were synthesized and evaluated for their AChE inhibitory activity. The most active compounds showed IC50 values comparable to established drugs like donepezil, suggesting potential therapeutic applications in Alzheimer's treatment .
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals and materials with unique properties. Its chemical versatility allows for modifications that can enhance its performance in various formulations.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 3-(1-Oxoisochroman-3-carboxamido)benzoic acid | Isochroman ring, carboxamide | Drug development |
| Derivatives | Various modifications | Specialty chemicals |
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid with key analogs, focusing on structural features, synthesis, and physicochemical properties.
Chromene-Based Derivatives (e.g., 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid)
Structural Features :
- Chromene ring fused to a benzoic acid group, differing from the isochroman system in the target compound.
- Substituents: Carboxylic acid at position 2 of the chromene ring.
Physicochemical Properties :
Key Differences :
Isobenzofuran Derivatives (e.g., 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid)
Structural Features :
- Isobenzofuran ring linked via an amino group to benzoic acid.
- Dihedral angle between benzene and isobenzofuran rings: 67.82°, suggesting a non-planar conformation .
Crystallography :
Key Differences :
- The isobenzofuran system may confer different electronic properties compared to the isochroman ring in the target compound.
Pyrazole-Containing Benzoic Acids (e.g., 3-[3-(3-Carboxyphenyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic Acid)
Structural Features :
- Pyrazole core with dual benzoic acid substituents.
- Hydroxyamino and ester groups enhance polarity .
Key Differences :
- Increased hydrophilicity due to multiple carboxylic acid groups, unlike the single benzoic acid in the target compound.
Isochroman Derivatives (e.g., 3-Hydroxy-3-methylisochroman-1-one–2-(carboxymethyl)benzoic Acid)
Structural Features :
- Isochroman-1-one ring with a hydroxy-methyl group and a carboxymethyl-substituted benzoic acid.
Hydrogen Bonding :
Key Differences :
- The carboxymethyl group in this derivative may alter solubility and binding affinity compared to the amide linkage in the target compound.
Propenyl-Substituted Benzoic Acids (e.g., 3-[(3-Carboxy-1-oxo-2-propenyl)amino]benzoic Acid)
Structural Features :
- Propenyl group introduces a conjugated double bond, influencing electronic properties.
Reactivity :
- The α,β-unsaturated carbonyl system may enhance reactivity toward nucleophiles, unlike the saturated isochroman ring in the target compound .
Biological Activity
3-(3-Methyl-1-oxoisochroman-3-carboxamido)benzoic acid is a compound with notable biological activities, primarily explored for its antimicrobial properties. This article synthesizes findings from various studies, highlighting the compound's biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 25 μg/mL against Bacillus subtilis and 50 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Bacillus subtilis | 25 | Gram-positive bacteria |
| Staphylococcus aureus | 50 | Gram-positive bacteria |
| Pseudomonas aeruginosa | 50 | Gram-negative bacteria |
| Klebsiella pneumoniae | 100 | Gram-negative bacteria |
Cytotoxicity Studies
In vitro evaluations have indicated varying levels of cytotoxicity associated with benzoic acid derivatives. One study reported that while some compounds exhibit moderate to high toxicity in certain assays, others demonstrated non-toxic profiles at tested concentrations .
Case Study: Evaluation of Cytotoxic Effects
A comprehensive evaluation involving human foreskin fibroblasts highlighted that certain derivatives did not induce significant cytotoxic effects even at concentrations up to 10 μg/mL. This suggests a potential therapeutic window for further exploration .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Studies suggest that compounds within this class can modulate proteasome and autophagy pathways, enhancing cellular proteostasis and potentially offering anti-aging benefits .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzoic acid derivatives. Research indicates that modifications to the benzoic acid scaffold can significantly influence antimicrobial potency and cytotoxic profiles. For example, the introduction of specific substituents on the aromatic ring has been shown to enhance binding affinity to target enzymes involved in cellular degradation pathways .
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
